molecular formula C17H19N3O3S B2631276 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1426314-83-1

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2631276
CAS No.: 1426314-83-1
M. Wt: 345.42
InChI Key: RSRAXCFPFOVRIR-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thiadiazole ring with a methoxyphenoxy group, making it an interesting subject for chemical research and development.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory or anticancer agent, although detailed studies are required to confirm these effects.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Attachment of the But-2-yn-1-yl Group: This step involves the alkylation of the thiadiazole ring with a but-2-yn-1-yl halide, often using a base like potassium carbonate to facilitate the reaction.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction, where the phenol derivative reacts with the but-2-yn-1-yl intermediate.

    Final Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable amine under dehydrating conditions, such as using carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenoxy group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the thiadiazole ring can participate in electron transfer processes. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide
  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Uniqueness

Compared to similar compounds, N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a thiadiazole ring and a methoxyphenoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an interesting subject for further research and application development.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-3-8-13-16(24-20-19-13)17(21)18-11-6-7-12-23-15-10-5-4-9-14(15)22-2/h4-5,9-10H,3,8,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRAXCFPFOVRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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